molecular formula C28H49NO3 B8461339 N-[5-Tert-butyl-4-(hexadecyloxy)-2-hydroxyphenyl]acetamide CAS No. 78286-12-1

N-[5-Tert-butyl-4-(hexadecyloxy)-2-hydroxyphenyl]acetamide

Cat. No.: B8461339
CAS No.: 78286-12-1
M. Wt: 447.7 g/mol
InChI Key: BOMDYWWCQBJGDU-UHFFFAOYSA-N
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Description

N-[5-Tert-butyl-4-(hexadecyloxy)-2-hydroxyphenyl]acetamide is a useful research compound. Its molecular formula is C28H49NO3 and its molecular weight is 447.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

78286-12-1

Molecular Formula

C28H49NO3

Molecular Weight

447.7 g/mol

IUPAC Name

N-(5-tert-butyl-4-hexadecoxy-2-hydroxyphenyl)acetamide

InChI

InChI=1S/C28H49NO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-27-22-26(31)25(29-23(2)30)21-24(27)28(3,4)5/h21-22,31H,6-20H2,1-5H3,(H,29,30)

InChI Key

BOMDYWWCQBJGDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)C)NC(=O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 30.0 g of 2-acetylamino-5-hexadecyloxyphenol, 20.0 g of Amberlyst 15 (produced by Rohm & Haas Co., U.S.A.) and 300 ml of toluene was stirred while heating at 80°-90° C., during which isobutene was bubbled therethrough for 5 hours. The reaction solution was filtered to remove solids and the filtrate was condensed. On adding 350 ml of n-hexane to the residue, crystals precipitated. The crystals were collected by filtration. 23.5 g of 2-acetylamino-4-tert-butyl-5-hexadecyloxyphenol was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture composed of 19.6 g (0.05 mol) of 2-acetylamino-5-hexadecyloxyphenol, 20 g of tertbutyl chloride, 6 g of anhydrous zinc chloride and 60 ml of 1,1,1-trichloroethane was stirred with heating at a temperature range between 70° C. and 75° C. for 5 hours. After cooling, the excess amount of tert-butyl chloride and the solvent were removed under reduced pressure. The residue was washed with water and recrystallized from acetonitrile to obtain 18.2 g of 2-acetylamino-4-tert-butyl-5-hexadecyloxyphenol.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

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